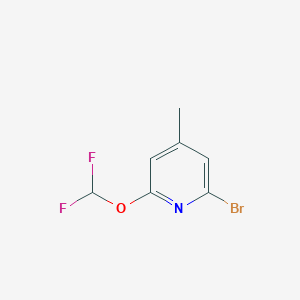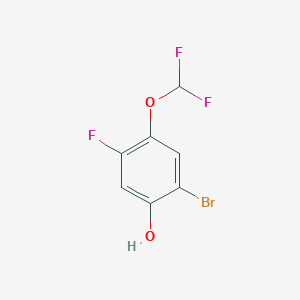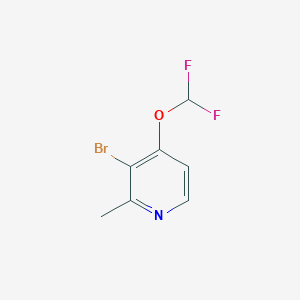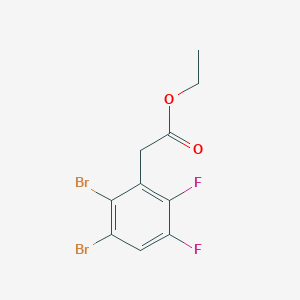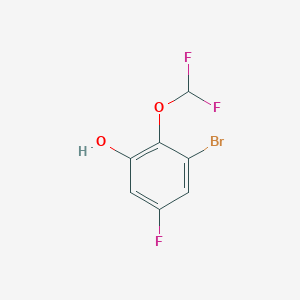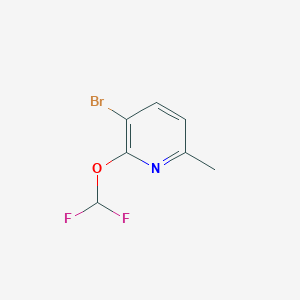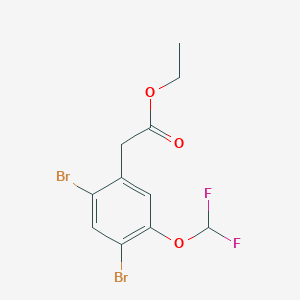
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile
Übersicht
Beschreibung
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, or DBDMFPA, is a brominated phenylacetonitrile compound that is used in a variety of scientific research applications. It is a versatile compound due to its unique properties, including its low toxicity, good solubility in organic solvents, and its ability to react with a variety of other compounds. DBDMFPA is widely used in organic synthesis, biochemistry, and pharmacology research.
Wissenschaftliche Forschungsanwendungen
DBDMFPA has a variety of scientific research applications due to its unique properties. It is widely used in organic synthesis and biochemistry, as it is a versatile compound that can react with a variety of other compounds. It is also used in pharmacology research due to its low toxicity and its ability to interact with a variety of biological molecules. DBDMFPA has been used in the synthesis of a variety of pharmaceutical compounds, including anti-cancer drugs and anti-inflammatory agents. It has also been used to study the structure and function of proteins and other biological molecules.
Wirkmechanismus
The mechanism of action of DBDMFPA is not fully understood. However, it is believed that its brominated structure helps it interact with a variety of biological molecules. The difluoromethoxy group is thought to be important in the binding of DBDMFPA to proteins, as it can interact with the hydrogen bonds that form between the protein and other molecules. The phenylacetonitrile portion of the molecule is thought to be important in the binding of DBDMFPA to other molecules, as it can interact with the hydrophobic regions of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBDMFPA have not been extensively studied. However, it has been shown to have some anti-inflammatory and anti-cancer effects in laboratory studies. It has also been shown to have some anti-viral activity in vitro. The exact mechanism of action of DBDMFPA is not yet known, but it is believed to involve the interaction of its brominated structure with a variety of biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
DBDMFPA has a number of advantages for use in laboratory experiments. It is a simple compound to synthesize, and can be prepared in a laboratory setting using a few readily available reagents. It is also a versatile compound that can react with a variety of other compounds. Additionally, it has low toxicity and is able to interact with a variety of biological molecules. The main limitation of DBDMFPA is that its exact mechanism of action is not yet known, and further research is needed to fully understand its biochemical and physiological effects.
Zukünftige Richtungen
There are a number of potential future directions for research on DBDMFPA. Further studies are needed to better understand the exact mechanism of action of the compound, and its biochemical and physiological effects. Additionally, further research is needed to explore its potential use in the synthesis of pharmaceutical compounds, and its potential use as a therapeutic agent. Finally, further research is needed to explore the potential uses of DBDMFPA in other scientific research applications, such as organic synthesis and biochemistry.
Eigenschaften
IUPAC Name |
2-[3,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-6-3-5(1-2-14)4-7(8(6)11)15-9(12)13/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKQMTLDKIUZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



